molecular formula C9H14O2 B2688123 2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid CAS No. 1784988-07-3

2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid

Cat. No.: B2688123
CAS No.: 1784988-07-3
M. Wt: 154.209
InChI Key: NJGZYXPJPARJDI-UHFFFAOYSA-N
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Description

“2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid” is a chemical compound with the CAS Number: 1784988-07-3 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound .


Synthesis Analysis

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11) .


Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of transformations. Studies have revealed the reaction patterns of bicyclo[4.1.0]heptenes which include thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Organocatalytic Reactions

A study presented the synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its application in organocatalytic aldol reactions, highlighting the influence of acid geometry on selectivity and enantioselectivity in catalysis. The comparative study with beta-proline indicated the significance of the bicyclic system's geometry in achieving improved selectivity (Armstrong, Bhonoah, & White, 2009).

Polymerization Processes

Research on the synthesis, hydrolytic reactivity, and polymerization of 2,6‐ and 2,7‐dioxabicyclo[2.2.1]‐heptanes uncovered their potential in creating polymers with varying molecular weights and compositions. The study emphasized the compounds' reactivity and the conditions conducive to successful polymerization (Hall et al., 2007).

Synthesis of Alicyclic Polyimides

An investigation into the synthesis of fully alicyclic polyimides from bicyclo[2.2.1]heptane-based dianhydrides revealed the production of polyimides with specific structural features, contributing to advancements in materials science, particularly in the development of new polymeric materials (Matsumoto, 2001).

Advanced Oxidation Processes

A study on the use of peracetic acid in advanced oxidation processes (AOPs) for pollutant degradation highlighted the catalytic role of cobalt ions in activating peracetic acid, producing acetylperoxyl radicals. This research provides insights into the degradation mechanisms of aromatic organic compounds, emphasizing the efficiency of AOPs at varying pH levels and in different water matrices (Kim et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(3-bicyclo[4.1.0]heptanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGZYXPJPARJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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